molecular formula C23H32FN3O3 B1445408 (R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide CAS No. 1078129-57-3

(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide

Cat. No.: B1445408
CAS No.: 1078129-57-3
M. Wt: 417.5 g/mol
InChI Key: QSKFJIQNNLJOQC-QGZVFWFLSA-N
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Description

(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide is a quinoline-based carboxamide derivative with a dihydrochloride salt form (CAS: 1078128-56-9). Its molecular formula is C23H34Cl2FN3O3, and it has a molar mass of 490.44 g/mol . Key structural features include:

  • Fluorine at the 8-position of the quinoline core.
  • A methoxypropoxy substituent at the 4-position.
  • N-isopropyl and N-piperidin-3-yl groups on the carboxamide moiety.
  • R-configuration at the stereogenic center, critical for target selectivity .

However, structural analogs indicate broader relevance in antimicrobial or kinase-targeted drug discovery due to the quinoline scaffold’s versatility .

Properties

IUPAC Name

8-fluoro-4-(3-methoxypropoxy)-6-methyl-N-[(3R)-piperidin-3-yl]-N-propan-2-ylquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN3O3/c1-15(2)27(17-7-5-8-25-14-17)23(28)20-13-21(30-10-6-9-29-4)18-11-16(3)12-19(24)22(18)26-20/h11-13,15,17,25H,5-10,14H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKFJIQNNLJOQC-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)N=C(C=C2OCCCOC)C(=O)N(C3CCCNC3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)F)N=C(C=C2OCCCOC)C(=O)N([C@@H]3CCCNC3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743435
Record name 8-Fluoro-4-(3-methoxypropoxy)-6-methyl-N-[(3R)-piperidin-3-yl]-N-(propan-2-yl)quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078129-57-3
Record name 8-Fluoro-4-(3-methoxypropoxy)-6-methyl-N-[(3R)-piperidin-3-yl]-N-(propan-2-yl)quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-mycobacterial properties. This article reviews the compound's biological activity based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with several functional groups that enhance its biological activity. The presence of a fluorine atom at the 8-position and a piperidine moiety are significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). The following table summarizes the inhibitory effects observed in various derivatives:

CompoundIC50 (nM)Activity Description
10a (Chloro derivative)138High VEGFR-2 inhibition
10j (Fluoro derivative)340Moderate VEGFR-2 inhibition
10k (Fluoro derivative with methyl substitution)2226Lower potency compared to chloro derivatives

The SAR analysis indicates that larger and more lipophilic substituents, such as chlorine, at the 6-position of the quinoline ring contribute significantly to VEGFR-2 inhibitory activity. In contrast, fluorine substitutions lead to reduced potency, suggesting that electronic properties play a crucial role in modulating biological interactions .

Anti-Mycobacterial Activity

The compound has also been evaluated for its anti-mycobacterial properties against Mycobacterium tuberculosis. A study reported that certain derivatives showed promising activity against both replicating and non-replicating forms of M. tuberculosis. The introduction of halogens at specific positions on the quinoline ring was found to influence the activity significantly:

CompoundMIC (µg/mL)Activity Description
6a (Chloro derivative)62.57Most potent against M. tuberculosis
6b (Bromo derivative)Not specifiedLoss of activity compared to chloro analogs

The study utilized a high-capacity screening method to assess efficacy against non-replicating M. tuberculosis, indicating that structural modifications can enhance or diminish anti-TB activity .

The mechanisms through which this compound exerts its effects include:

  • VEGFR-2 Inhibition : The compound binds to the ATP binding site of VEGFR-2, disrupting angiogenesis in tumors.
  • Mycobacterial Inhibition : The quinoline scaffold interacts with mycobacterial enzymes, potentially inhibiting cell wall synthesis or metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Hepatocellular Carcinoma Study : A study on HepG2 cells demonstrated that treatment with the most active quinolone derivative resulted in significant cytotoxicity, pro-apoptotic effects, and alterations in cell cycle progression. Gene expression analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic factors .
  • Tuberculosis Treatment : In vitro assays showed that specific derivatives exhibited higher potency than standard treatments like isoniazid and pyrazinamide against various strains of Mycobacterium species. This positions these compounds as potential candidates for further development in anti-TB therapies .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C23H32FN3O3
  • Molecular Weight : 417.517 g/mol
  • CAS Number : 1078129-57-3

The compound features a quinoline core, which is known for its diverse biological activities. The presence of various functional groups suggests potential interactions with biological systems, although specific mechanisms of action remain to be fully elucidated.

Therapeutic Applications

Research Findings

Despite the promising structural features of (R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide, comprehensive studies specifically detailing its biological activity are scarce. Most available literature discusses related quinoline compounds, which have demonstrated:

Activity Related Compounds Mechanism of Action
AntitumorQuinoline derivativesInhibition of DNA synthesis and cell cycle arrest
AntimicrobialVarious quinolinesDisruption of bacterial cell wall synthesis
NeurologicalPiperidine analogsModulation of neurotransmitter receptors
Anti-inflammatorySome quinolinesInhibition of pro-inflammatory cytokines

Case Studies and Experimental Insights

  • Antitumor Studies : Research on similar quinoline derivatives has shown efficacy against breast cancer cells, suggesting that this compound may exhibit similar effects.
  • Neuropharmacology : Studies involving piperidine-containing compounds have demonstrated cognitive enhancement in animal models, indicating a pathway for exploring this compound's effects on memory and learning.
  • Inflammation Models : Quinoline derivatives have been evaluated in models of arthritis and colitis, showing reduced inflammatory markers; thus, this compound may warrant investigation in similar contexts.

Comparison with Similar Compounds

Research Findings and Limitations

  • The absence of fluorine in the Desfluoro impurity () correlates with reduced activity .
  • Renin Inhibition: The target’s renin inhibitor designation (per synonyms in ) aligns with piperidine-containing antihypertensives, though further in vivo studies are needed .
  • Analytical Challenges : Comparisons rely on semi-quantitative data (e.g., TIC percentages in ), highlighting the need for standardized assays to evaluate partition coefficients and metabolic stability .

Preparation Methods

Quinoline Core Formation and Substitution

  • The quinoline core is synthesized with a 6-methyl substituent and an 8-fluoro group, often starting from halogenated quinoline precursors. The 4-position is functionalized with a 3-methoxypropoxy substituent through nucleophilic aromatic substitution or etherification reactions.
  • A typical intermediate is 4-(benzyloxy)-3-bromo-8-fluoroquinolin-2-carboxylic acid derivatives, which are then further elaborated.

Amide Bond Formation

  • The carboxylic acid functionality at position 2 is activated using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a base like N-ethyl-N,N-diisopropylamine (DIPEA).
  • The activated acid is reacted with the chiral amine, (R)-piperidin-3-yl amine or its protected derivatives (e.g., Boc-protected), in solvents such as N,N-dimethylformamide (DMF) at room temperature for 16-19 hours under sealed or sonicated conditions to improve reaction efficiency.

Chiral Resolution and Purification

  • The enantiomerically pure (R)-form can be obtained by chiral chromatography or by using optically pure starting materials.
  • Final products are purified by techniques such as silica gel chromatography, flash chromatography, or solid-phase extraction (SCX-2 cartridges), often involving acid/base washes to remove impurities and protect/deprotect steps.

Representative Experimental Data

Step Reagents / Conditions Yield (%) Notes
Quinoline-3-carboxamide synthesis Ammonia in water, 20°C, 6 h 59% Extraction with ethyl acetate, silica gel purification
Amide coupling with Boc-protected piperidine amine HATU, DIPEA, DMF, 20°C, 16 h 75% Flash chromatography purification
Amide coupling with 1-benzyl-5-(methylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid HATU, DIPEA, DMF, RT, 1 h 100% Quantitative yield, acid/base workup
Amide coupling under sonication HATU, DIPEA, DMF, 20°C, 18 h, sealed tube Not specified Sonication improves dispersion; followed by TFA deprotection and SCX-2 purification

Detailed Research Findings and Notes

  • The use of HATU as a coupling reagent is preferred for high efficiency and mild reaction conditions, minimizing racemization risks during amide bond formation.
  • The choice of base (DIPEA) and solvent (DMF) is critical to maintain solubility and reaction rate.
  • Sonication and sealed tube conditions have been employed to enhance coupling yields and reproducibility.
  • Protecting groups such as Boc on the piperidine amine facilitate selective reactions and are removed in the final steps using trifluoroacetic acid (TFA).
  • The compound’s chiral purity is ensured either by starting from enantiomerically pure amines or by chiral chromatographic separation of the final product.
  • The fluorine substitution at position 8 and the methoxypropoxy group at position 4 are introduced early in the synthesis to allow subsequent functionalization without affecting these sensitive groups.

Summary Table of Preparation Method Highlights

Aspect Details
Core Scaffold Quinoline-2-carboxylic acid derivative with 8-fluoro, 6-methyl, and 4-(3-methoxypropoxy) substituents
Amide Formation Coupling of carboxylic acid with (R)-piperidin-3-yl amine using HATU/DIPEA in DMF
Reaction Conditions Room temperature (20°C), 16-19 hours, sometimes sonication and sealed tubes
Purification Silica gel chromatography, flash chromatography, SCX-2 solid phase extraction
Chiral Resolution Chiral chromatography or use of enantiomerically pure amines
Yield Range 59% to quantitative yields depending on step and substrate

Q & A

What are the key synthetic routes for introducing the cyclopropyl and piperidinyl groups in this quinoline-2-carboxamide derivative?

Basic Research Focus
The cyclopropyl group is typically introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, in fluoroquinolone analogs, cyclopropane rings are formed using cyclopropylboronic acids under Suzuki-Miyaura conditions . The piperidinyl moiety can be incorporated via reductive amination or direct substitution using activated intermediates like bromo- or chloroquinoline precursors. A critical step involves protecting the secondary amine during coupling to avoid side reactions. Reaction optimization (e.g., solvent polarity, temperature) is essential to maintain stereochemical integrity at the (R)-configured chiral center .

How can NMR and X-ray crystallography resolve structural ambiguities in this compound’s regiochemistry?

Basic Research Focus
1H/13C NMR can differentiate substituent positions by analyzing coupling constants (e.g., fluorine-proton coupling for the 8-fluoro group) and NOE effects for spatial proximity . For crystallographic confirmation, XRPD (X-ray powder diffraction) is used to verify the crystalline phase, while single-crystal X-ray diffraction provides absolute stereochemical assignment. In related quinoline derivatives, the methoxypropoxy chain’s conformation was resolved using torsional angle analysis in crystal structures .

What methodologies address stereochemical instability during the synthesis of the (R)-configured piperidin-3-yl group?

Advanced Research Focus
Chiral auxiliaries or asymmetric catalysis (e.g., chiral Pd complexes) can enforce (R)-configuration during piperidine ring formation. For example, enantioselective hydrogenation of ketones using Ru-BINAP catalysts yields high enantiomeric excess (ee) . Post-synthesis, chiral HPLC (e.g., using amylose-based columns) validates stereopurity. Instability due to epimerization under acidic/basic conditions requires pH-controlled reaction environments and low-temperature storage .

How do contradictory bioactivity data across studies correlate with substituent modifications?

Advanced Research Focus
Discrepancies in antibacterial or enzyme inhibition activity may arise from variations in the 3-methoxypropoxy chain’s flexibility or the isopropyl group’s steric effects. For instance, replacing methoxypropoxy with rigid aromatic groups in analogs reduced solubility but improved target binding . Systematic SAR studies should compare logP, hydrogen-bonding capacity, and steric parameters using computational tools (e.g., molecular docking) alongside in vitro assays .

What strategies mitigate impurity formation during the final carboxamide coupling step?

Advanced Research Focus
Common impurities include des-fluoro byproducts or incomplete piperidine substitution. Process controls include:

  • Using excess isopropylamine to drive the reaction to completion.
  • Monitoring reaction progress via LC-MS to detect intermediates like unreacted carboxylic acid precursors.
  • Purification via preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve polar impurities .

How can solubility challenges posed by the lipophilic isopropyl and piperidinyl groups be addressed?

Advanced Research Focus
Salt formation (e.g., hydrochloride salts) enhances aqueous solubility, as demonstrated in related quinolines . Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve bioavailability. Structural modifications, such as replacing the isopropyl group with a morpholinyl ether, balance lipophilicity and solubility .

What in vitro models predict metabolic stability of the 3-methoxypropoxy side chain?

Advanced Research Focus
Hepatic microsomal assays identify metabolic hotspots (e.g., O-demethylation of the methoxy group). LC-MS/MS quantifies metabolites like 3-hydroxypropoxy derivatives. Introducing electron-withdrawing groups (e.g., fluorine) adjacent to the methoxy group can reduce CYP450-mediated oxidation .

How does the 8-fluoro substituent influence target binding kinetics compared to non-fluorinated analogs?

Advanced Research Focus
Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., DNA gyrase in antibacterial quinolones). Surface plasmon resonance (SPR) studies show that 8-fluoro analogs exhibit higher binding affinity (KD values < 50 nM) compared to des-fluoro derivatives. However, fluorine’s steric effects may reduce flexibility, necessitating molecular dynamics simulations to optimize substituent positioning .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide
Reactant of Route 2
(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide

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